

2,4-D-d5 CAS number and molecular weight

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Compound of Interest

Compound Name: 2,4-D-d5

Cat. No.: B12401614

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In-Depth Technical Guide: 2,4-D-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **2,4-D-d5**, a deuterated analog of the synthetic auxin herbicide 2,4-D. This document outlines its chemical properties, its role in experimental research, and the associated biological pathways.

Core Data Presentation

The fundamental chemical and physical properties of **2,4-D-d5** are summarized below, providing a clear reference for its use in experimental settings.

Property	Value
CAS Number	352438-69-8
Molecular Weight	226.07 g/mol
Chemical Formula	C8HD5Cl2O3
Synonym	(2,4-Dichlorophenoxy-d5)acetic acid
Common Use	Internal standard in analytical chemistry

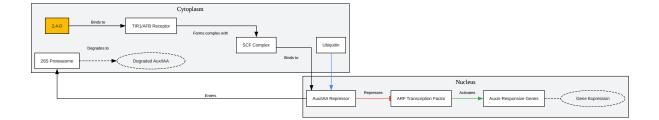
Mechanism of Action: Auxin Signaling Pathway



2,4-D, the non-deuterated parent compound of **2,4-D-d5**, exerts its biological effects by mimicking the plant hormone auxin.[1] At high concentrations, this leads to uncontrolled growth and ultimately, cell death in susceptible plants. The core of this mechanism is the auxin signaling pathway, which is initiated by the binding of 2,4-D to specific receptor proteins.

A crucial step in this pathway is the interaction with the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins.[2][3] In the absence of auxin, AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) proteins act as transcriptional repressors, preventing the expression of auxin-responsive genes.

Upon binding of an auxin, such as 2,4-D, to the TIR1/AFB receptor, the receptor-auxin complex then binds to the Aux/IAA repressor proteins.[4] This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[1] The degradation of these repressors allows for the activation of AUXIN RESPONSE FACTORs (ARFs), which in turn regulate the transcription of genes responsible for the physiological effects of auxin.



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Auxin signaling pathway initiated by 2,4-D.



Experimental Protocols

Due to its isotopic labeling, **2,4-D-d5** is an ideal internal standard for quantitative analysis of 2,4-D in various matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium atoms increase the mass of the molecule without significantly altering its chemical properties, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer. This co-elution and similar ionization behavior enable accurate quantification by correcting for variations during sample preparation and analysis.

General Protocol for Quantification of 2,4-D in a Biological Matrix using 2,4-D-d5 Internal Standard

This protocol provides a general framework. Specific parameters may need to be optimized depending on the matrix and instrumentation.

- 1. Sample Preparation and Extraction:
- To a known quantity of the sample matrix (e.g., 1 mL of plasma or 1 g of homogenized tissue), add a known amount of **2,4-D-d5** internal standard solution.
- Perform a protein precipitation or liquid-liquid extraction. For example, add acetonitrile to precipitate proteins, vortex, and centrifuge.
- Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
- 2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column is commonly used.
 - Mobile Phase: A gradient of water with a small percentage of formic acid (for protonation in positive ion mode) and an organic solvent like acetonitrile or methanol.
 - Flow Rate: Typically in the range of 0.2-0.5 mL/min.

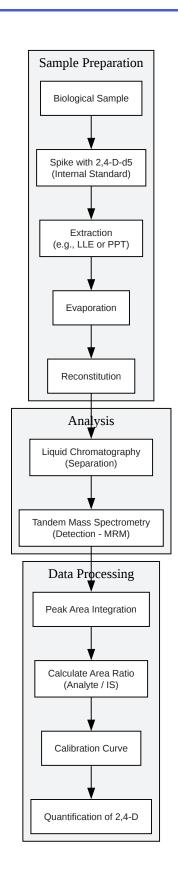


- Injection Volume: 5-20 μL.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Source: Electrospray ionization (ESI), often in negative ion mode for acidic compounds like 2,4-D.
 - Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both 2,4-D and 2,4-D-d5 are monitored.
 - MRM Transitions (example):
 - 2,4-D: Precursor ion (m/z) → Product ion (m/z)
 - **2,4-D-d5**: Precursor ion (m/z) → Product ion (m/z) (shifted by the mass of the deuterium atoms)

3. Data Analysis:

- A calibration curve is constructed by plotting the ratio of the peak area of the 2,4-D analyte to
 the peak area of the 2,4-D-d5 internal standard against the concentration of the analyte
 standards.
- The concentration of 2,4-D in the unknown samples is then determined from this calibration curve.





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General workflow for LC-MS/MS analysis using an internal standard.



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